Z-Phenylalaninol

Chiral Chromatography Enantiomeric Purity Quality Control

N-Cbz-L-phenylalaninol (CAS 6372-14-1) provides orthogonal Cbz protection for precise deprotection under mild hydrogenolysis, preserving stereochemical integrity in multi-step synthesis. Critical for HIV protease inhibitors and peptidomimetics; unprotected or Boc-protected analogs risk racemization and side reactions. Commercial grade: ≥98.0% purity by HPLC, ≥98.0% ee.

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
CAS No. 6372-14-1
Cat. No. B126708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Phenylalaninol
CAS6372-14-1
SynonymsCbz-phenylalaninol
N-(carbobenzoxy)phenylalaninol
N-benzoxycarbonyl-phenylalaninol
N-benzyloxycarbonylphenylalaninol
N-carbobenzyloxyphenylalaninol
Molecular FormulaC17H19NO3
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m0/s1
InChIKeyWPOFMMJJCPZPAO-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Carbobenzoxy-L-phenylalanilol (CAS 6372-14-1) Technical Overview: A Protected Amino Alcohol Building Block for Chiral Synthesis and Protease Research


N-Carbobenzoxy-L-phenylalanilol (N-Cbz-L-phenylalaninol, CAS 6372-14-1) is a chiral amino alcohol derivative of L-phenylalanine, featuring a benzyloxycarbonyl (Cbz) protecting group on the amine nitrogen. It is widely employed as an intermediate in the synthesis of pharmacologically active compounds, notably HIV protease inhibitors and peptidomimetics. This compound is a solid at ambient temperature, exhibiting a melting point of 92-95 °C and a specific optical rotation of -45° (c=2, MeOH). [1] Commercial grades are typically specified with a minimum purity of 98.0% by HPLC and an enantiomeric purity of ≥98.0% ee. Its primary utility lies in the controlled synthesis of chiral amines and alcohols, where the Cbz group provides orthogonal protection to enable selective deprotection under mild hydrogenolytic or acidic conditions, thereby preserving stereochemical integrity during multi-step synthetic sequences. [2] The compound is also recognized for its role as a noncompetitive inhibitor of certain peptidases, a property that underpins its utility in mechanistic enzymology studies.

Why Cbz-L-Phenylalaninol Cannot Be Substituted with Unprotected or Alternatively Protected Amino Alcohols


Substituting N-Cbz-L-phenylalaninol with a non-protected amino alcohol (e.g., L-phenylalaninol) or an alternative protected derivative (e.g., Boc-L-phenylalaninol) introduces significant risks of undesired side reactions, racemization, and suboptimal yields in critical synthetic pathways. The unprotected amine is highly nucleophilic and can lead to uncontrolled oligomerization, Schiff base formation with carbonyls, and nucleophilic attack on electrophilic reagents, severely compromising synthetic control. [1] Conversely, the Boc protecting group, while orthogonal, exhibits different acid lability and can lead to intramolecular cyclization under specific conditions, as observed in the synthesis of prolinol derivatives where Boc-protected intermediates were unstable at elevated temperatures. [2] The Cbz group on L-phenylalaninol provides a unique balance: it is sufficiently robust to withstand a range of reaction conditions (including basic and mildly acidic environments) while being smoothly and selectively removed via catalytic hydrogenation, a process that does not endanger acid-labile functionalities elsewhere in the molecule. [3] Therefore, generic replacement disregards the precise protection-deprotection orchestration required for high-fidelity chiral synthesis, leading to lower purity, reduced yields, and increased purification burdens. [4]

Quantitative Differentiation of N-Cbz-L-phenylalaninol (CAS 6372-14-1) from Analogs: A Procurement-Focused Evidence Guide


Chiral Resolution: Baseline Separation of Cbz-L-Phenylalaninol from its D-Enantiomer by HPLC

The Cbz-L-phenylalaninol enantiomer exhibits a retention time of 11.5 minutes on a Chiralpak column, while its D-isomer (Cbz-D-phenylalaninol) elutes at 13.7 minutes, providing a baseline separation of 2.2 minutes for chiral purity assessment.

Chiral Chromatography Enantiomeric Purity Quality Control

Commercial Purity Specifications: Enantiomeric Excess (ee) and HPLC Purity of Cbz-L-Phenylalaninol

Major chemical suppliers specify N-Cbz-L-phenylalaninol with a minimum HPLC purity of 98.0 area% and a minimum enantiomeric purity of 98.0 ee%, as determined by chiral liquid chromatography.

Peptide Synthesis Pharmaceutical Intermediates Chiral Purity

Reactivity in Enzymatic Oxidation: A Comparison of Cbz-Protected vs. Free Amino Alcohols

The galactose oxidase variant M3-5 catalyzes the oxidation of N-Cbz-protected aliphatic and aromatic amino alcohols, including L-phenylalaninol, to their corresponding aldehydes. In contrast, the same enzyme variant shows negligible activity towards unprotected amino alcohols, highlighting the requirement for the Cbz group for productive substrate binding. [1]

Biocatalysis Chemoenzymatic Synthesis Amino Aldehydes

Mitsunobu Reaction Stereochemistry: Cbz Protection Prevents Undesired Intramolecular Participation

In Mitsunobu reactions on amino alcohols, intramolecular participation by the free amine leads to aziridine formation, resulting in a mixture of stereochemical outcomes. The use of Cbz-protected derivatives avoids this intramolecular participation, enabling a clean inversion of configuration at the hydroxyl-bearing carbon. [1]

Stereoselective Synthesis Mitsunobu Reaction Amino Alcohol Inversion

Thermal Stability and Handling: Melting Point Range for Cbz-L-Phenylalaninol

N-Cbz-L-phenylalaninol exhibits a sharp melting point range of 92-95 °C, which is consistently reported across multiple vendor sources. [1] This is a key differentiator from the free base L-phenylalaninol, which has a lower melting point and is often a hygroscopic oil or low-melting solid. [2]

Physical Property Storage Formulation

Peptidase Inhibition: Stereospecific Noncompetitive Inhibition Profile

N-Carbobenzoxy-L-phenylalanilol acts as a noncompetitive inhibitor of pancreatic peptidases in vitro, with its inhibitory activity being stereospecific. In contrast, the corresponding Cbz-protected amino acid (Cbz-L-phenylalanine) does not exhibit this inhibitory profile, indicating that the reduced alcohol moiety is essential for binding. [1]

Enzyme Inhibition Protease Mechanistic Probe

Optimal Application Scenarios for N-Cbz-L-phenylalaninol (CAS 6372-14-1) Based on Verified Evidence


Synthesis of HIV Protease Inhibitors and Hydroxyethylamine Isosteres

N-Cbz-L-phenylalaninol is a critical building block in the preparation of aminoalkyl chlorohydrin hydrochlorides, key intermediates for the synthesis of hydroxyethylamine-based HIV protease inhibitors. The Cbz-protected amine allows for selective N-alkylation and subsequent functionalization without racemization, ensuring the stereochemical purity required for potent enzyme inhibition. The commercial availability of high ee-grade material (≥98% ee) directly supports the reproducible synthesis of these pharmacologically active scaffolds.

Chemoenzymatic Synthesis of Chiral Amino Aldehydes and Lactams

The compound serves as an optimal substrate for engineered galactose oxidase variants (e.g., M3-5) in the synthesis of chiral amino aldehydes. These aldehydes are valuable intermediates that can be used in aldolase cascades or in situ cyclization to produce lactams such as 2-pyrrolidone and valerolactam. The Cbz protection is essential for enzyme recognition, enabling a mild, aqueous one-pot process that avoids the harsh conditions and racemization associated with traditional chemical oxidations.

Stereochemical Inversion via Mitsunobu Reaction for Alkaloid Synthesis

In the synthesis of complex alkaloids, such as tetrahydroisoquinoline derivatives, the Cbz-protected amino alcohol is employed in Mitsunobu reactions to achieve a clean inversion of the stereocenter bearing the hydroxyl group. This transformation is impossible with unprotected analogs due to competing intramolecular aziridine formation. The resulting inverted product provides access to a broader range of chiral building blocks for natural product and pharmaceutical synthesis.

Mechanistic Probes in Protease Research

Researchers utilize N-Cbz-L-phenylalaninol as a stereospecific, noncompetitive inhibitor of serine and cysteine proteases in vitro. Its mechanism of action differs from substrate-analog inhibitors, making it a unique tool for investigating enzyme active site topology and inhibition kinetics. The compound's stability under assay conditions and its distinct HPLC profile (retention time 11.5 min on Chiralpak) facilitate accurate quantification in enzyme kinetics studies.

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